Estrone b-D-glucuronide sodium salt

Vue d'ensemble

Description

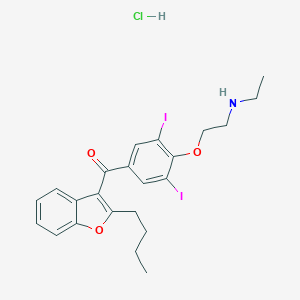

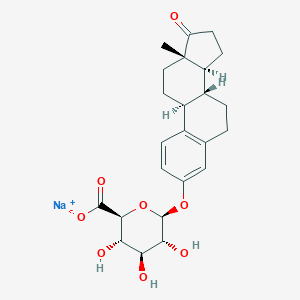

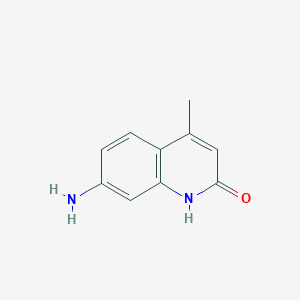

Estrone b-D-glucuronide sodium salt is a metabolite of 17β-Estradiol . It is also known as 1,3,5(10)-Estratrien-17-one 3-glucuronide sodium salt . It plays a pivotal role in elucidating the intricate mechanisms underlying steroid hormones and their glucuronidation .

Synthesis Analysis

Estrone b-D-glucuronide sodium salt has been used in estrogen administration. It has also been used to determine the amount of two types of glucuronidated estradiols such as estradiol-3- α glucuronide and estradiol-17- β glucuronide .

Molecular Structure Analysis

The molecular formula of Estrone b-D-glucuronide sodium salt is C24H29NaO8 . Its molecular weight is 468.47 .

Chemical Reactions Analysis

Estrone b-D-glucuronide sodium salt has been used as a standard to estimate estrone conjugate (E1Cs) from urine samples by enzyme immunoassays (EIAs). It has also been used to determine corticosterone metabolites from fecal and water samples by EIA .

Physical And Chemical Properties Analysis

Estrone b-D-glucuronide sodium salt is a powder that is soluble in water at 20 mg/mL, clear, and colorless . It has a melting point of 286-290°C (lit.) (dec.) .

Applications De Recherche Scientifique

Estimation of Urinary Estrone Conjugates

Estrone beta-D-glucuronide sodium salt is utilized as a standard in enzyme immunoassays (EIAs) to estimate estrone conjugates (E1Cs) from urine samples . This application is crucial for monitoring estrogen metabolism and assessing hormonal balance in clinical research.

Determination of Corticosterone Metabolites

Researchers employ this compound to determine corticosterone metabolites from fecal and water samples by EIA . This method is significant for studying stress responses in animals as corticosterone is a primary glucocorticoid in many species.

Assessment of Progesterone and Estrogen Levels

The compound is used to estimate progesterone and estrogen levels in the feces of Chinese goral by EIA . This application is essential for reproductive studies and understanding the hormonal cycles in wildlife.

Biochemical and Physiological Research

Estrone beta-D-glucuronide sodium salt serves as a urinary metabolite of estrogen, which is observed at higher levels during the early onset of the fertile period of the menstrual cycle . This aspect is particularly relevant for studies related to fertility and menstrual health.

Endocrinological Studies

The compound’s role in endocrinological studies is to help in the quantification and analysis of hormone levels, providing insights into various hormonal disorders and conditions .

Pharmacokinetic Studies

In pharmacokinetic research, Estrone beta-D-glucuronide sodium salt is used to understand the metabolism and excretion patterns of estrogens, aiding in the development of drugs and therapeutic interventions .

Safety And Hazards

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULYLQKWDXDFZ-QHIGSJCSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635555 | |

| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone beta-D-glucuronide sodium salt | |

CAS RN |

15087-01-1 | |

| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)